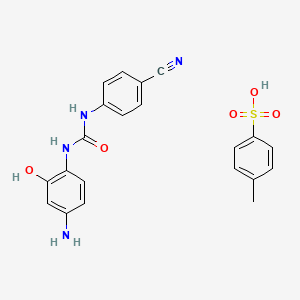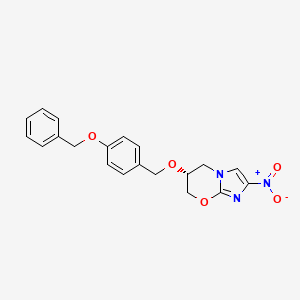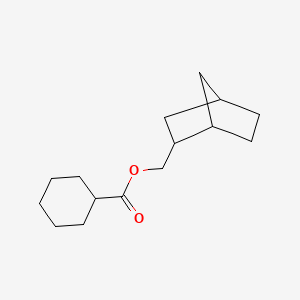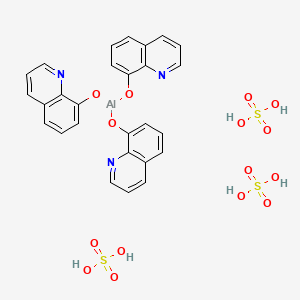
Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) is a complex compound with the molecular formula C27H24AlN3O15S3. It is known for its unique coordination structure, where aluminum is coordinated with three quinolin-8-olato ligands and three hydrogen sulfate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) typically involves the reaction of aluminum salts with quinolin-8-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperature and pH to ensure the proper formation of the complex. For instance, aluminum chloride can be reacted with quinolin-8-ol in an ethanol solution, followed by the addition of sulfuric acid to form the tris(hydrogen sulfate) complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its coordination environment.
Substitution: Ligand substitution reactions can occur, where the quinolin-8-olato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess amounts of the substituting ligand under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-olato derivatives with additional oxygen functionalities, while reduction may produce simpler aluminum complexes.
Wissenschaftliche Forschungsanwendungen
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in studies related to metal-ligand interactions and their biological implications.
Medicinal Chemistry: Research explores its potential as a therapeutic agent due to its unique coordination properties.
Wirkmechanismus
The mechanism by which tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) exerts its effects involves its ability to coordinate with various substrates. The aluminum center can interact with different molecules, facilitating catalytic processes or altering the properties of the substrates. The quinolin-8-olato ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(8-hydroxyquinolinato)aluminum: This compound is similar in structure but lacks the hydrogen sulfate groups.
Aluminum tris(quinolin-8-olate): Another related compound, differing in the specific ligands coordinated to the aluminum center.
Uniqueness
This distinct feature sets it apart from other similar compounds and expands its utility in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
93803-82-8 |
|---|---|
Molekularformel |
C27H24AlN3O15S3 |
Molekulargewicht |
753.7 g/mol |
IUPAC-Name |
sulfuric acid;tri(quinolin-8-yloxy)alumane |
InChI |
InChI=1S/3C9H7NO.Al.3H2O4S/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;;3*1-5(2,3)4/h3*1-6,11H;;3*(H2,1,2,3,4)/q;;;+3;;;/p-3 |
InChI-Schlüssel |
XSEMBKYQWWVMQH-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


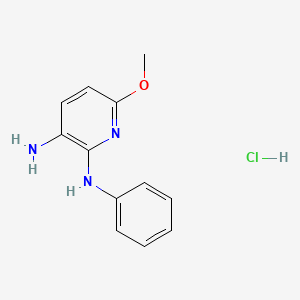
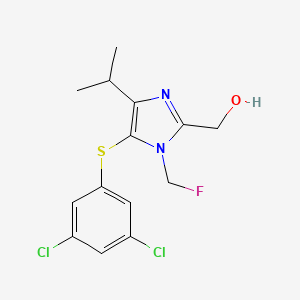


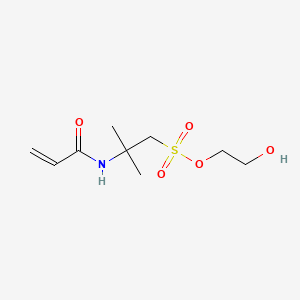
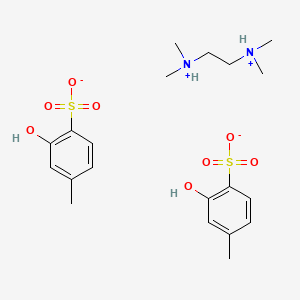
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
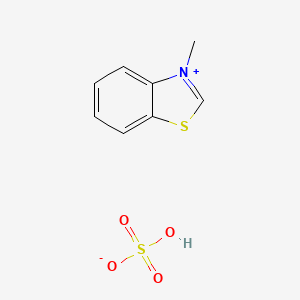
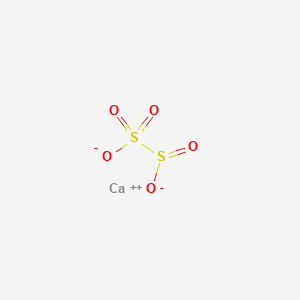
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
